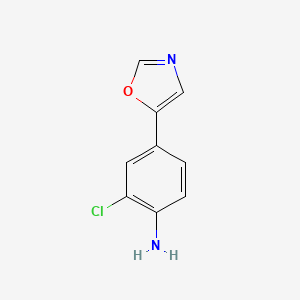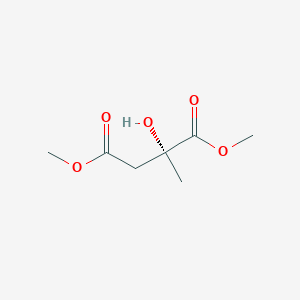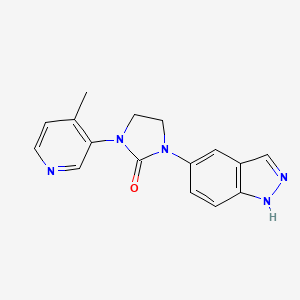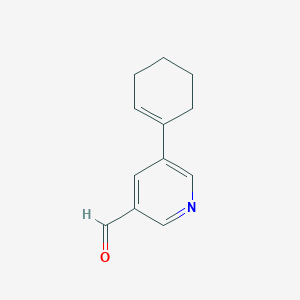
5-Methylthiazol-2-ylcarbamoylcarboxylic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Description
“5-Methylthiazol-2-ylcarbamoylcarboxylic Acid” is a compound that contains a thiazole moiety . Thiazole is an important heterocycle in the world of chemistry, consisting of sulfur and nitrogen in such a way that the pi (π) electrons are free to move from one bond to other bonds, rendering aromatic ring properties . This compound is being investigated for clinical use in various diseases .
Synthesis Analysis
The synthesis of thiazole-based compounds has been a subject of research for many decades . The design, synthesis, computational and experimental evaluation of the antimicrobial activity of new 5-methylthiazole based thiazolidinones have been reported . The structure-activity relationship showed significant differences in activity depending on the substituent in position 3 of the benzenesulfonamide ring .Molecular Structure Analysis
The thiazole ring is planar and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . Due to its aromaticity, the ring has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place .Chemical Reactions Analysis
Thiazole-based compounds have been found to exhibit a variety of biological activities, acting as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotectives, and antitumor or cytotoxic drug molecules .Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Propriétés
Numéro CAS |
82514-69-0 |
|---|---|
Nom du produit |
5-Methylthiazol-2-ylcarbamoylcarboxylic Acid |
Formule moléculaire |
C6H6N2O3S |
Poids moléculaire |
186.19 g/mol |
Nom IUPAC |
2-[(5-methyl-1,3-thiazol-2-yl)amino]-2-oxoacetic acid |
InChI |
InChI=1S/C6H6N2O3S/c1-3-2-7-6(12-3)8-4(9)5(10)11/h2H,1H3,(H,10,11)(H,7,8,9) |
Clé InChI |
YSLGGTIITFTBBY-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN=C(S1)NC(=O)C(=O)O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-(4-Chlorophenyl)-N-[2-(4-methoxyphenyl)ethyl]cyclobutanecarboxamide](/img/structure/B8531386.png)







methyl}-5-methylpyridine](/img/structure/B8531467.png)

